molecular formula C12H26N2O3Si B1583265 N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole CAS No. 58068-97-6

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole

Cat. No.: B1583265
CAS No.: 58068-97-6
M. Wt: 274.43 g/mol
InChI Key: WBUSESIMOZDSHU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structure

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is an organosilane compound characterized by a hybrid structure combining a triethoxysilyl group, a propyl linker, and a 4,5-dihydroimidazole ring. Its systematic IUPAC name is 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole . The molecular formula is C₁₂H₂₆N₂O₃Si , with a molecular weight of 274.43 g/mol .

The structural features include:

  • A triethoxysilyl group (-Si(OCH₂CH₃)₃) at the terminal position.
  • A three-carbon propyl chain bridging the silicon and nitrogen atoms.
  • A partially saturated imidazole ring (4,5-dihydroimidazole), which reduces aromaticity compared to imidazole.

The compound’s geometry facilitates dual functionality: the silane group enables hydrolysis and surface bonding, while the dihydroimidazole moiety provides chelation and catalytic properties .

Standard Identifiers and Registry Information

The compound is cataloged under the following identifiers:

Identifier Value
CAS Registry Number 58068-97-6
EC Number 261-093-3
PubChem CID 22034839
MDL Number MFCD00042997
Beilstein Registry 8987333

These identifiers are critical for regulatory compliance, commercial transactions, and academic research .

Historical Development and Discovery

This compound emerged in the late 20th century alongside advancements in sol-gel chemistry and organosilane research. Early studies in the 1990s highlighted its utility in:

  • Chromatography : Suzuki et al. (1994) demonstrated its role in high-performance liquid chromatography (HPLC) for metal chelate separation .
  • Proton-conductive polymers : De Zea Bermudez et al. (1992) utilized the compound to create sol-gel-derived materials with proton vacancy conductivity .
  • Molecular imprinting : Markowitz et al. (2000) employed it as a ligand for silica imprinting, enabling chiral recognition in enzymatic systems .

These applications established the compound as a versatile tool in materials science, catalysis, and surface functionalization. Its commercial production began in the early 2000s, with suppliers like Sigma-Aldrich and Gelest, Inc. standardizing synthesis protocols .

Properties

IUPAC Name

3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUSESIMOZDSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CCN=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069223
Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-97-6
Record name N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
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Record name 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)-
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Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Record name 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole
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Preparation Methods

Preparation Methods of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole

General Synthetic Route

The predominant method for synthesizing this compound involves the nucleophilic substitution (alkylation) of 4,5-dihydroimidazole with 3-chloropropyltriethoxysilane or similar triethoxysilylpropyl halides. The reaction is generally base-catalyzed and performed under reflux in an organic solvent such as toluene or ethanol.

Typical reaction scheme:

$$
\text{4,5-dihydroimidazole} + \text{3-chloropropyltriethoxysilane} \xrightarrow[\text{reflux}]{\text{base, solvent}} \text{this compound}
$$

Detailed Experimental Procedures

Alkylation in Toluene with Base Catalysis
  • Reagents: 4,5-dihydroimidazole, 3-chloropropyltriethoxysilane, sodium hydroxide or sodium ethanolate as base.
  • Solvent: Toluene or absolute ethanol.
  • Conditions: The mixture is stirred and refluxed under nitrogen atmosphere for 8–12 hours.
  • Work-up: After reaction completion, the mixture is cooled, filtered to remove byproducts, and the solvent is removed by rotary evaporation.
  • Purification: The crude product is purified by recrystallization from ether/dichloromethane or by washing with hexane to remove impurities.

Example from literature:
In a reported synthesis, sodium ethanolate was dissolved in absolute ethanol under nitrogen, then imidazole was added and stirred at 70 °C for 8 hours. Subsequently, 3-chloropropyltriethoxysilane was added dropwise, and the mixture was refluxed for 12 hours. The product was isolated by filtration and solvent removal, yielding a viscous light-yellow liquid with about 80% yield after further washing and drying steps.

Synthesis via Ionic Liquid Precursors

In some protocols, this compound is used as a precursor to synthesize ionic liquids by further alkylation with alkyl halides (e.g., 1-bromononane, pentamethylbenzyl bromide). This involves stirring equimolar amounts of the dihydroimidazole derivative and alkyl halide in toluene at room temperature or reflux, followed by solvent removal and purification by recrystallization.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base Sodium hydroxide, sodium ethanolate Facilitates deprotonation and nucleophilic attack
Solvent Toluene, absolute ethanol Non-polar or polar aprotic solvents used
Temperature 70 °C to reflux (~110 °C) Ensures reaction completion
Reaction time 8–12 hours Longer times favor complete conversion
Atmosphere Nitrogen (inert) Prevents oxidation and moisture interference
Purification Recrystallization, washing with hexane or ether Removes unreacted starting materials and byproducts

Analytical Data and Characterization

The synthesized this compound is characterized by:

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the triethoxysilyl protons (CH3CH2O–), propyl linker, and imidazole ring protons.
    • ^13C NMR confirms the carbon environments of the triethoxysilyl group and the imidazole ring.
  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Bands corresponding to Si–O–C stretching (~1100 cm^-1), C–H stretching (~2900 cm^-1), and imidazole ring vibrations (~1650 cm^-1) are observed.
  • Thermal Stability:

    • Compounds containing this moiety exhibit thermal stability up to ~350 °C, making them suitable for high-temperature applications.

Summary Table of Preparation Methods

Method No. Starting Materials Conditions Yield (%) Notes Reference
1 4,5-dihydroimidazole + 3-chloropropyltriethoxysilane + NaOH Reflux in toluene, 8–12 h, N2 atmosphere ~80 Purification by recrystallization
2 This compound + alkyl bromide Stir at RT or reflux in toluene, overnight 90–98 Used for ionic liquid synthesis, purified by washing and recrystallization

Research Findings and Practical Considerations

  • The alkylation reaction is highly efficient, yielding the desired product in high purity and yield when anhydrous conditions and inert atmosphere are maintained.
  • The triethoxysilyl group is sensitive to moisture, which can lead to premature hydrolysis; thus, dry solvents and inert atmosphere are critical.
  • The product’s triethoxysilyl moiety enables subsequent hydrolysis and condensation reactions, facilitating its use in sol-gel processes and surface functionalization.
  • Thermal analysis confirms the compound’s stability, allowing its use in high-temperature catalysis and material science applications.
  • Variations in alkyl halides allow the synthesis of a range of functionalized ionic liquids based on this core structure, expanding its utility in catalysis and materials chemistry.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole serves as an effective coupling agent in the synthesis of advanced materials. It is particularly useful in:

  • Elevated Temperature-Cure Epoxies: Enhances the mechanical properties and thermal stability of epoxy resins.
  • Proton Vacancy Conducting Polymers: Forms conducting polymers when combined with sulfonamides through sol-gel processes, which are crucial for applications in fuel cells and sensors .

Biology and Medicine

In the biomedical field, this compound has shown potential in:

  • Molecular Imprinting: Utilized for the molecular imprinting of silica with chymotrypsin transition state analogs, aiding in the development of biosensors and drug delivery systems .
  • Metal Ion Binding Studies: Modified nanopipettes using imidazole-terminated silanes have demonstrated reversible binding to cobalt ions, indicating potential applications in biosensing technologies .

Industrial Applications

This compound is also widely used in industrial settings:

  • Mineral Surface Treatment: Enhances adhesion properties and durability of coatings applied to mineral surfaces.
  • Architectural Coatings: Provides water-repellant properties and improves the mechanical strength of coatings .
  • Release Coatings: Used to create surfaces that allow for easy release of products, such as adhesives and sealants.

Case Studies

  • Synthesis of Conducting Polymers
    • A study demonstrated the formation of proton-conducting polymers by combining this compound with sulfonamides via sol-gel methods. The resulting materials exhibited enhanced conductivity and stability under varying environmental conditions .
  • Biosensor Development
    • Research involving imidazole-modified nanopipettes showed that these devices could effectively bind metal ions, suggesting their utility in developing sensitive biosensors for environmental monitoring and medical diagnostics .

Mechanism of Action

The mechanism of action of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole involves its ability to form strong bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds enhance the compound’s ability to act as a coupling agent and improve the mechanical properties of materials .

Comparison with Similar Compounds

Structural Analogues
Compound Name Functional Group Differences Key Properties/Applications References
N-[3-(Trimethoxysilyl)propyl]ethylenediamine Trimethoxy silyl + ethylenediamine Higher hydrophilicity due to amine groups; used in adhesives and epoxy composites.
1-[3-(Trimethoxysilyl)propyl]-4,5-dihydroimidazole Trimethoxy silyl + dihydroimidazole Faster hydrolysis (methoxy vs. ethoxy groups); limited thermal stability in coatings.
3-(Trimethoxysilyl)propyl methacrylate Methacrylate + trimethoxy silyl UV-curable coatings; lacks antimicrobial activity.
N-(1-methylpropylidene)-3-(triethoxysilyl)-1-propaneamine Imine residue + triethoxysilyl Superior rubber-silica coupling; lower basicity than TSPI.

Key Structural Insights :

  • Triethoxy vs. Trimethoxy Silyl Groups : Triethoxy derivatives (e.g., TSPI) exhibit slower hydrolysis rates, enabling controlled siloxane network formation in coatings . Trimethoxy analogues react faster but may compromise film uniformity .
  • Dihydroimidazole vs. Amine/Imine Groups : Dihydroimidazole provides stronger basicity (pKa ~7.5) compared to ethylenediamine (pKa ~10), enhancing metal-chelation and pH-responsive behavior in sensors .
Corrosion Protection
Compound Coating System Antimicrobial Activity Corrosion Resistance (Rpo, Ω·cm²) Reference
TSPI Polyorganosiloxane-starch High (SEM-confirmed) 1.2 × 10⁶ (after 30 days in NaCl)
Polyzirconosiloxane (PZS) with TSPI Zr(OC₃H₇)₄-based PMS coatings Moderate 3.5 × 10⁶ (optimized pH 7–9)
3-(Trimethoxysilyl)propyl methacrylate UV-cured acrylic coatings None 5.0 × 10⁴

Insights :

  • TSPI’s dihydroimidazole moiety disrupts microbial growth, critical for long-term corrosion resistance .
  • PMS coatings with Zr/Ti alkoxides and TSPI outperform Al-based systems due to stronger metal-O-Si linkages .
Fuel Cell Membranes
Modifier Proton Conductivity (S/cm) Ethanol Permeability (cm²/s) Selectivity (Proton/Ethanol) Reference
TSPI (DHIM) 0.082 1.2 × 10⁻⁶ 68,300
Amine-functionalized silane 0.095 3.5 × 10⁻⁶ 27,100
Imidazole-modified silane 0.078 2.8 × 10⁻⁶ 27,900

Insights :

  • TSPI’s balanced hydrophilicity and basicity reduce ethanol crossover while maintaining proton conductivity, achieving a selectivity 2.5× higher than amine-modified silanes .

Insights :

  • TSPI’s higher molecular weight and lower volatility reduce handling risks compared to trimethoxy analogues .

Biological Activity

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as IMEO, is a silane compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C₁₂H₂₆N₂O₃Si
  • Molecular Weight : 274.43 g/mol
  • CAS Number : 58068-97-6
  • Purity : ≥ 97%
  • Density : 1.005 g/mL
  • Boiling Point : 134°C at 2 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The imidazole group in the compound allows it to form coordination complexes with metal ions, which can affect various biochemical pathways. This interaction is particularly relevant in:

  • Metal Ion Sensing : The compound has been utilized in the development of nanopipettes modified with imidazole groups, demonstrating selective binding to cobalt ions (Co²⁺) and other metals in solution .
  • Molecular Imprinting : It serves as a ligand for molecular imprinting techniques, which enhance the selectivity of sensors for specific biomolecules .

Biological Applications

  • Nanotechnology :
    • The compound has been used to modify silica surfaces for enhanced selectivity in sensing applications. For example, it has been incorporated into nanopipette designs that selectively bind metal ions, showcasing its utility in environmental and biological monitoring .
  • Drug Delivery Systems :
    • Research indicates that silane compounds like IMEO can be used to create drug delivery systems that improve the bioavailability of therapeutic agents by facilitating their transport across biological membranes.
  • Biocompatibility Studies :
    • In vitro studies have assessed the cytotoxicity of this compound on various cell lines. These studies are crucial for determining its safety profile for potential biomedical applications.

Case Study 1: Metal Ion Binding

In a study involving quartz nanopipettes modified with this compound, researchers demonstrated that these modified devices could effectively sense cobalt ions at low concentrations. This application highlights the compound's potential in developing sensitive analytical tools for environmental monitoring .

Case Study 2: Molecular Imprinting

Another research project focused on using IMEO as a functional monomer for molecularly imprinted polymers (MIPs). The MIPs exhibited high selectivity and sensitivity towards glyphosate detection in aqueous samples, indicating the compound's utility in creating advanced sensing materials .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightApplication
This compoundStructure274.43 g/molMetal ion sensing, drug delivery
3-AminopropyltriethoxysilaneStructure221.36 g/molSurface modification
VinyltriethoxysilaneStructure202.32 g/molPolymerization

Q & A

Q. What are the primary applications of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole in membrane science?

The compound is widely used in sulfonated poly(ether ether ketone) (SPEEK)-based mixed-matrix membranes (MMMs) for direct ethanol fuel cells. Its dihydroimidazole group enhances acid-base interactions between organic and inorganic phases, improving membrane stability and selectivity. Key performance metrics include:

  • Water-to-ethanol selectivity coefficient : Highest reported value among silane modifiers .
  • Proton diffusion-to-ethanol permeation selectivity : Optimized at 27.3% inorganic loading and ≤1.0 mmol modifier concentration . Methodological focus: Use impedance spectroscopy or permeability assays to quantify selectivity and proton conductivity.

Q. How is this compound characterized in coating formulations?

In anti-corrosion coatings (e.g., polyorganosiloxane-grafted starch), the compound is incorporated as an antimicrobial agent. Key characterization methods include:

  • Electrochemical Impedance Spectroscopy (EIS) : Measures pore resistance (Rpo) to evaluate microbial degradation resistance .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under dehydrating condensation reactions (e.g., 200°C in air) .

Q. What synthetic routes are employed to functionalize silica nanoparticles with this compound?

A modified Stöber process is used, where the silane is co-condensed with tetraethyl orthosilicate (TEOS) in water-in-oil emulsions. The dihydroimidazole group provides stronger basicity compared to amino-modified silica (e.g., APTES), enhancing surface interactions .

Advanced Research Questions

Q. How does spacer length and basicity of this compound influence membrane performance?

The spacer length and basicity directly affect ethanol permeability and proton conductivity in MMMs. For example:

ParameterImpact on Membrane PerformanceReference
Basicity Higher basicity reduces ethanol permeability by strengthening acid-base interactions .
Hydrophilicity Moderates water uptake, balancing selectivity and proton conductivity .
Experimental design: Vary silane modifiers and compare using Arrhenius plots for proton diffusion.

Q. How can conflicting data on optimal modifier concentration be resolved?

Studies report conflicting results on the ideal concentration (e.g., 1.0 mmol vs. higher loads). To address this:

  • Systematic DOE (Design of Experiments) : Test concentrations across a gradient (0.5–2.0 mmol) while controlling inorganic loading (e.g., 27.3% SiO₂).
  • Multivariate Analysis : Correlate modifier concentration with ethanol permeability and proton conductivity using regression models .

Q. What methodologies enable ultrasensitive metal ion detection using this compound?

When functionalized on nanopipettes, the compound chelates Co²⁺ with a detection limit of 0.94 fM. Key steps include:

  • Nanopipette Modification : Silanize with this compound (DHI) under controlled pH .
  • Finite Element Modeling (FEM) : Optimize parameters like chelation balance time and ionic current rectification .
  • Validation : Use atomic absorption spectroscopy (AAS) for cross-verification.

Methodological Challenges and Solutions

Q. How do acid/base catalytic conditions affect polyzirconosiloxane (PZS) coatings derived from this compound?

In acid-base-catalyzed PZS precursors (pH 1.0–13.0), the compound’s reactivity depends on:

  • Acidic Conditions : Accelerate hydrolysis but may degrade the dihydroimidazole group.
  • Basic Conditions : Favor condensation but reduce solubility. Solution: Use a two-step synthesis (hydrolysis at pH 2.0, condensation at pH 10.0) to balance stability and reactivity .

Q. What strategies mitigate ethanol permeability-proton conductivity trade-offs in SPEEK membranes?

Trade-offs arise due to competing pore-filling (reducing permeability) and proton-pathway disruption (lowering conductivity). Strategies include:

  • Hybrid Modifiers : Combine this compound with hydrophilic silanes (e.g., sulfonated variants) .
  • Gradient Loading : Apply higher modifier concentrations at the membrane surface to block ethanol while maintaining bulk proton pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
Reactant of Route 2
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole

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